molecular formula C23H25N3O2 B14081294 1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one

1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one

Cat. No.: B14081294
M. Wt: 375.5 g/mol
InChI Key: OPLOPFHUHFGKMJ-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a phenylpyrazolopyridine moiety. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Preparation Methods

The synthesis of 1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one involves several steps. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the hydroxyethyl group. The phenylpyrazolopyridine moiety is then attached through a series of reactions, including cyclization and condensation reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)piperidine: This compound shares the piperidine and hydroxyethyl groups but lacks the phenylpyrazolopyridine moiety.

    Phenylpyrazolopyridine derivatives: These compounds share the phenylpyrazolopyridine moiety but differ in the substituents attached to the ring structure.

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-[2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2

InChI Key

OPLOPFHUHFGKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4

Origin of Product

United States

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